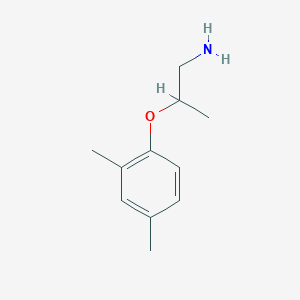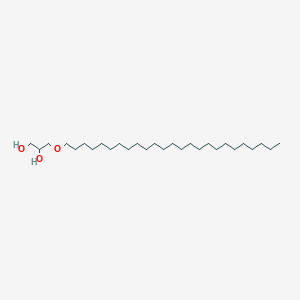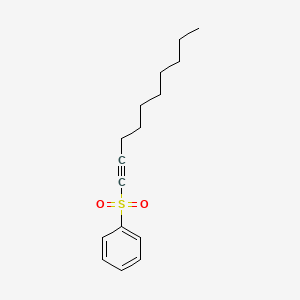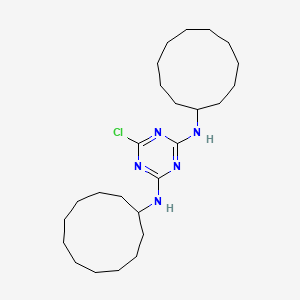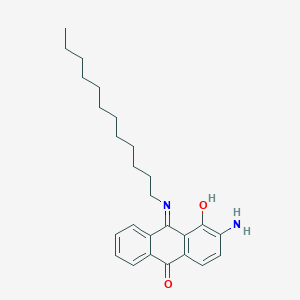
2-Amino-9-(dodecylamino)anthracene-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 9,10-anthracenedione with dodecylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-9-(dodecylamino)anthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinonic forms back to the original anthracenedione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonic derivatives, while substitution reactions can produce a variety of functionalized anthracenediones .
Aplicaciones Científicas De Investigación
2-Amino-9-(dodecylamino)anthracene-1,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antitumor activity.
Industry: Utilized as an analytical reagent for the detection of metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(dodecylamino)anthracene-1,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties . Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparación Con Compuestos Similares
Mitoxantrone: A well-known anthracenedione derivative used as an anticancer drug.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Aminoanthracenediones: A broader class of compounds with similar structures and applications.
Uniqueness: 2-Amino-9-(dodecylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecylamino group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other anthracenedione derivatives .
Propiedades
Número CAS |
162106-75-4 |
|---|---|
Fórmula molecular |
C26H34N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
3-amino-10-dodecylimino-4-hydroxyanthracen-9-one |
InChI |
InChI=1S/C26H34N2O2/c1-2-3-4-5-6-7-8-9-10-13-18-28-24-19-14-11-12-15-20(19)25(29)21-16-17-22(27)26(30)23(21)24/h11-12,14-17,30H,2-10,13,18,27H2,1H3 |
Clave InChI |
KFPAPSCSJALVSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN=C1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
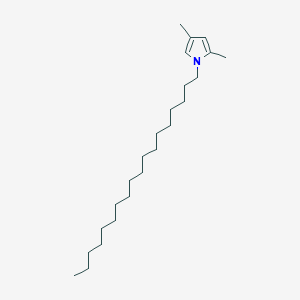
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
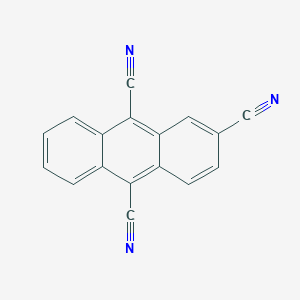
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)

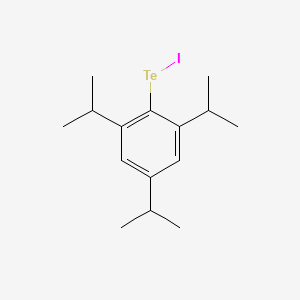
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
